N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-3-31-18-11-8-17(9-12-18)23-15(2)33-26(27-23)28-24(29)21-14-20-19-7-5-4-6-16(19)10-13-22(20)32-25(21)30/h4-14H,3H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADBYJYQTNKDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown promising cytotoxic activity against at least one cancer cell line with ic 50 in the range 09–10 μM , suggesting potential anticancer effects.
Biochemical Analysis
Biochemical Properties
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation. The compound’s interaction with 5-lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing various cellular processes.
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. In cancer cell lines, such as breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cells, the compound has demonstrated cytotoxic activity, inhibiting cell proliferation. This suggests its potential as an anticancer agent. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit 5-lipoxygenase activity, leading to a reduction in leukotriene production. This inhibition is likely due to the compound’s ability to bind to the enzyme’s active site, preventing substrate access. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites. These metabolic processes can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with target biomolecules and its overall biological effects.
Biological Activity
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 383.42 g/mol
- CAS Number : 333415-82-0
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing promising results in several areas:
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound inhibits the proliferation of specific solid tumor cell lines, with varying degrees of effectiveness depending on the type of cancer cells tested. The compound was shown to induce apoptosis in cancer cells, leading to cell death through mechanisms involving mitochondrial dysfunction and activation of caspases .
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : Studies have reported that this compound can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation suggests a mechanism through which the compound could reduce inflammation in various pathological conditions .
Antimicrobial Activity
The antimicrobial potential of the compound has been assessed against various bacterial strains:
- Antimicrobial Assays : The compound exhibited moderate antimicrobial activity against certain bacterial pathogens. However, the effectiveness varied significantly among different strains, indicating that further optimization may be necessary for enhanced antimicrobial efficacy .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-Cancer | Demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study 2 | Anti-Inflammatory | Showed a reduction in IL-6 and TNF-α levels in LPS-stimulated macrophages by up to 50% at 25 µM concentration. |
| Study 3 | Antimicrobial | Exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
The biological activities of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Inhibition of Inflammatory Pathways : It inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may be due to interference with bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzochromene carboxamides and thiazole derivatives. Below is a detailed comparison with structurally analogous molecules, focusing on synthesis, physicochemical properties, and biological relevance.
Substituent Effects on Benzochromene Carboxamides
Key analogs from the Molecules 2015 study () include:
Observations :
- The target compound replaces the direct aryl amide group (e.g., 4-ethoxyphenyl in 5e) with a thiazole ring.
- Electron-donating groups (e.g., ethoxy in 5e, methoxy in 5d) improve solubility and modulate electronic properties compared to electron-withdrawing groups (e.g., trifluoromethyl in 5f) .
- Higher melting points in 5a and 5d correlate with increased crystallinity due to symmetric substituents (e.g., 3,5-dimethylphenyl).
Thiazole-Containing Analogs
The target compound shares structural motifs with thiazole derivatives, such as N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide ():
| Property | Target Compound | N-(4-(Methylthio)benzo[d]thiazol-2-yl)-... |
|---|---|---|
| Molecular Formula | C₂₇H₂₁N₂O₃S | C₂₂H₁₄N₂O₃S₂ |
| Molecular Weight | ~465.5 g/mol | 418.5 g/mol |
| Key Substituents | 4-Ethoxyphenyl, 5-methylthiazole | 4-Methylthio, benzothiazole |
| Bioactivity Relevance | Potential kinase inhibition* | Unknown (limited data) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, followed by coupling with a chromene-carboxamide precursor. Key steps include:
- Thiazole Formation : Use of 4-ethoxybenzaldehyde and thiourea derivatives under acidic conditions to form the 4-(4-ethoxyphenyl)-5-methylthiazole intermediate .
- Chromene-Carboxamide Coupling : Activation of the carboxyl group using coupling agents like EDCI/HOBt in anhydrous DMF to ensure regioselective amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Optimization : Adjust reaction temperature (60–80°C for thiazole cyclization), solvent polarity (DMF for coupling), and stoichiometric ratios (1.2:1 carboxamide:thiazole) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., ethoxy group at δ 1.35 ppm for CH₃ and δ 4.02 ppm for OCH₂) and amide bond formation (δ 8.2–8.5 ppm for CONH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 475.12) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving ambiguities in stereochemistry or hydrogen bonding .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) to evaluate antiproliferative activity .
- Solubility and Stability : HPLC-based assays in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR signal splitting vs. X-ray crystallographic symmetry) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic NMR Analysis : Variable-temperature NMR to detect conformational exchange broadening (e.g., ethoxy group rotation) .
- Complementary Crystallography : Use SHELXD for phase determination in cases of twinning or pseudo-symmetry, combined with Hirshfeld surface analysis to validate intermolecular interactions .
- DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvent effects .
Q. What computational strategies are employed to model its binding interactions with target enzymes, considering the electron-donating effects of the ethoxy group?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to simulate binding poses in enzyme active sites (e.g., EGFR kinase domain), accounting for ethoxy’s electron donation via partial charge adjustments .
- MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess stability of hydrogen bonds between the carboxamide and catalytic lysine residues .
- QSAR Modeling : Develop regression models using descriptors like Hammett constants (σ⁺ for ethoxy) to predict activity across derivatives .
Q. How do competing reaction pathways (e.g., nucleophilic attack at thiazole C2 vs. chromene carbonyl) influence the synthesis of derivatives, and how can selectivity be controlled?
- Methodological Answer :
- Mechanistic Studies : Use DFT (B3LYP/6-31G*) to map transition states for nucleophilic attacks; thiazole C2 is more electrophilic due to conjugation with the ethoxyphenyl group .
- Protecting Groups : Temporarily block the chromene carbonyl with tert-butoxycarbonyl (Boc) during thiazole functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize thiazole intermediates, reducing side reactions at the chromene moiety .
Q. What advanced statistical models are appropriate for analyzing dose-response contradictions in its anticancer activity across different cell lines?
- Methodological Answer :
- Hierarchical Bayesian Modeling : Integrate variability in IC₅₀ values (e.g., MCF-7 vs. A549) using Stan or PyMC3 to account for cell-line-specific resistance mechanisms .
- ANOVA with Tukey’s HSD : Identify significant differences in apoptosis induction (e.g., caspase-3 activation) between treatment groups .
- Machine Learning : Random Forest classifiers to correlate structural descriptors (e.g., LogP, topological polar surface area) with activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
